4-[4-[3-Chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid
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Overview
Description
4-[4-[3-Chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid is a natural product found in Chloridium with data available.
Scientific Research Applications
Metabolic Pathways and Chemical Interactions
Metabolic Fate of Related Compounds : A study described the metabolic fate of L-3,4-dihydroxyphenylalanine in humans, focusing on the identification of various metabolites, including 3-methoxy-4-hydroxy-phenylacetic acid and others, suggesting a complex metabolic pathway for related compounds (O'Gorman et al., 1970).
Intravenous Administration and CSF Levels : The effects of intravenously administered probenecid on levels of specific acids in lumbar CSF were investigated, indicating the significance of certain compounds in neurological functions and their potential diagnostic implications (Korf et al., 1971).
Biomolecular Interactions and Disease Implications
Adduct Formation and Oxidative Stress : Research highlighted the covalent modification of ethanolamine phospholipids by hydroxy-alkenals to form Michael adducts, suggesting a significant role in pathophysiological states associated with oxidative stress and its potential as specific markers of membrane disorders (Bacot et al., 2007).
Diagnostic Biomarkers in Neurological Disorders : A study on the quantification of metabolites in Parkinsonian patients treated with L-DOPA suggested the importance of these compounds in understanding the metabolic pathways in neurological disorders and their potential use in diagnostics (Muskiet et al., 1978).
Properties
Molecular Formula |
C38H37ClO14 |
---|---|
Molecular Weight |
753.1 g/mol |
IUPAC Name |
4-[4-[3-chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C38H37ClO14/c1-14-11-23(21(8)30(41)26(14)35(45)52-24-13-25(49-9)27(34(43)44)17(4)16(24)3)51-36(46)28-18(5)19(6)32(29(39)31(28)42)53-37(47)38(48)15(2)12-22(40)20(7)33(38)50-10/h11-13,41-42,48H,1-10H3,(H,43,44) |
InChI Key |
AFEAZMLLVJMACB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=CC(=C(C(=C2C)C)C(=O)O)OC)O)C)OC(=O)C3=C(C(=C(C(=C3C)C)OC(=O)C4(C(=CC(=O)C(=C4OC)C)C)O)Cl)O |
Synonyms |
CJ 21,164 CJ 21164 CJ-21,164 CJ-21164 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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